1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile
Overview
Description
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes an imidazole ring fused with a triazole ring and three cyano groups attached at positions 2, 5, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile typically involves multicomponent reactions (MCRs) that utilize aminotriazoles, isocyanides, and aldehydes . These reactions are often carried out under mild conditions, making them efficient and practical for laboratory-scale synthesis. The products are usually characterized using techniques such as 1H and 13C NMR spectroscopy, mass spectrometry (MS), and elemental analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of MCRs can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogues with different functional groups replacing the cyano groups.
Scientific Research Applications
1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1H-Imidazo[1,2-b][1,2,4]triazole: Similar structure but different substitution pattern.
1H-Imidazo[1,2-a]imidazole: Contains an imidazole ring fused with an imidazole ring.
1H-Imidazo[1,2-b]pyridine: Contains an imidazole ring fused with a pyridine ring.
Uniqueness: The specific arrangement of these functional groups imparts distinct electronic properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3H-imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HN7/c8-1-4-7-12-5(2-9)13-14(7)6(3-10)11-4/h(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPUAYHZBMXPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C2N=C(NN2C(=N1)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HN7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00483859 | |
Record name | 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58502-44-6 | |
Record name | 1H-Imidazo[1,5-b][1,2,4]triazole-2,5,7-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00483859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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